6-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine
Description
6-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic aromatic compound featuring fused pyrrole and pyridine rings. The bromine atom at position 6 and nitro group at position 3 significantly influence its electronic properties and reactivity, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves coupling reactions, such as Suzuki-Miyaura cross-coupling, using 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine as a precursor (). The compound exhibits moderate solubility in organic solvents like dichloromethane and ethyl acetate, facilitating its use in further functionalization ().
Properties
IUPAC Name |
6-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-6-2-1-4-5(11(12)13)3-9-7(4)10-6/h1-3H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHQFOBVLMDZBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701272411 | |
| Record name | 6-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701272411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190321-12-0 | |
| Record name | 6-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190321-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701272411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine typically involves the bromination and nitration of pyrrolo[2,3-b]pyridine derivatives. One common method includes the bromination of 1H-pyrrolo[2,3-b]pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The nitration step can be achieved using nitric acid or a mixture of nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the bromination and nitration steps .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyrrolo[2,3-b]pyridine core, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., sodium hydroxide).
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride, solvents (e.g., ethanol, acetic acid).
Oxidation: Potassium permanganate, chromium trioxide, solvents (e.g., water, acetic acid).
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 6-bromo-3-amino-1H-pyrrolo[2,3-b]pyridine.
Oxidation: Oxidized derivatives of the pyrrolo[2,3-b]pyridine core.
Scientific Research Applications
6-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinases and other enzymes involved in cancer and inflammatory diseases.
Material Science: The compound is used in the development of organic semiconductors and other electronic materials due to its unique electronic properties.
Biological Research: It is employed in the study of biological pathways and mechanisms, particularly those involving oxidative stress and enzyme inhibition.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can facilitate binding to specific sites on enzymes or receptors, enhancing the compound’s activity .
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit kinases and other enzymes involved in cell signaling pathways.
Oxidative Stress: The nitro group can generate reactive oxygen species (ROS) upon reduction, affecting cellular redox balance.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
The reactivity and applications of 6-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine are best understood by comparing it to structurally related pyrrolo[2,3-b]pyridine derivatives:
Solubility and Pharmacokinetics
While this compound has moderate organic solubility, thieno[2,3-b]pyridine analogs face aqueous solubility challenges, often requiring cyclodextrin formulations (). Introducing polar groups (e.g., morpholine in pyrrolo[2,3-b]pyridine derivatives) improves solubility but may reduce membrane permeability ().
Key Research Findings
- Kinase Inhibition : Derivatives of this compound show promise as FGFR1 inhibitors, with IC₅₀ values <100 nM in enzymatic assays ().
- Synthetic Versatility : The compound’s nitro and bromine substituents enable sequential functionalization, as seen in the synthesis of nicotinamide derivatives ().
- Stability: Unlike 3-amino intermediates, which decompose rapidly (), the nitro group stabilizes the core structure during storage and handling.
Biological Activity
6-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and applications in research and industry.
Chemical Structure and Properties
This compound has the following chemical formula: with a molecular weight of approximately 230.03 g/mol. The compound features a pyrrolo[2,3-b]pyridine core structure, with a bromine atom and a nitro group at specific positions, which significantly influence its reactivity and biological interactions.
Table 1: Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 230.03 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
| LogP | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
1. Enzyme Inhibition:
The compound has been shown to inhibit several kinases involved in cell signaling pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects, including oxidative stress modulation.
2. Reactive Oxygen Species (ROS) Generation:
The nitro group can generate ROS upon reduction, affecting cellular redox balance and contributing to its anti-inflammatory properties. This mechanism is particularly relevant in studies involving oxidative stress and inflammation.
3. Binding Affinity:
The presence of the bromine atom enhances binding to specific sites on enzymes or receptors, thereby increasing the compound's activity against certain biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity by inhibiting cell proliferation in various cancer cell lines. It has been tested for its efficacy against solid tumors and hematological malignancies.
Table 2: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits cell proliferation in cancer cell lines |
| Anti-inflammatory | Modulates inflammatory pathways |
| Antioxidant | Reduces oxidative stress through ROS generation |
Case Studies
Case Study 1: DYRK1A Inhibition
In a study focusing on dual specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), derivatives of this compound demonstrated potent inhibitory activity with nanomolar IC50 values. This inhibition was linked to reduced inflammatory responses in microglial cells .
Case Study 2: Kinase Inhibition
Another study highlighted the compound's role as an inhibitor of serine/threonine kinases, which are crucial in regulating cell growth and survival pathways. The findings suggest potential therapeutic applications in treating cancers characterized by aberrant kinase signaling .
Applications in Research and Industry
This compound serves as a valuable building block in medicinal chemistry for synthesizing novel pharmaceutical compounds targeting various diseases. Its unique structural features make it suitable for developing inhibitors against kinases, particularly those involved in cancer and inflammatory diseases.
Table 3: Applications of this compound
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Synthesis of kinase inhibitors |
| Material Science | Development of organic semiconductors |
| Biological Research | Study of enzyme inhibition and oxidative stress |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
